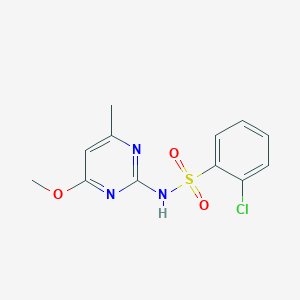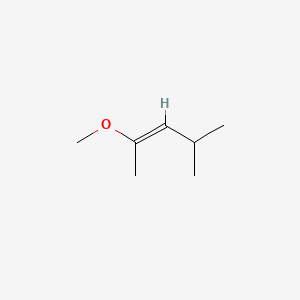
trans-2-Methyoxy-4-methyl-2-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-Methyoxy-4-methyl-2-pentene: is an organic compound with the molecular formula C7H14O and a molecular weight of 114.1855 g/mol . It is a stereoisomer of 2-pentene, specifically the trans isomer, which means the substituents are on opposite sides of the double bond. This compound is characterized by the presence of a methoxy group and a methyl group attached to the pentene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyoxy-4-methyl-2-pentene can be achieved through various organic reactions. One common method involves the alkylation of 2-pentene with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy group.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes that ensure high yield and purity. The use of heterogeneous catalysts in a continuous flow reactor is a common approach, allowing for efficient production and easy separation of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-2-Methyoxy-4-methyl-2-pentene can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of saturated hydrocarbons. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, Sodium hydride (NaH)
Major Products:
Oxidation: Formation of ketones and alcohols
Reduction: Formation of alkanes
Substitution: Formation of ethers and other substituted alkenes
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-2-Methyoxy-4-methyl-2-pentene is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving alkenes and ethers. It serves as a model substrate for understanding the mechanisms of these reactions.
Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of pharmaceutical compounds . Its derivatives may possess biological activity that can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals . Its unique structure allows for the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of trans-2-Methyoxy-4-methyl-2-pentene involves its interaction with various chemical reagents . The double bond and methoxy group are key sites for chemical reactions. For example, in oxidation reactions, the double bond can be cleaved to form carbonyl compounds. In substitution reactions, the methoxy group can be replaced by other functional groups, altering the compound’s properties.
Comparaison Avec Des Composés Similaires
- trans-4-Methyl-2-pentene
- cis-2-Pentene
- 2-Methyl-2-pentene
Comparison: Compared to trans-4-Methyl-2-pentene, trans-2-Methyoxy-4-methyl-2-pentene has a methoxy group, which significantly alters its reactivity and physical properties. The presence of the methoxy group makes it more reactive in substitution reactions compared to its non-methoxy counterparts. Additionally, the stereochemistry (trans configuration) influences its boiling point and solubility.
Propriétés
Numéro CAS |
53119-72-5 |
|---|---|
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
(E)-2-methoxy-4-methylpent-2-ene |
InChI |
InChI=1S/C7H14O/c1-6(2)5-7(3)8-4/h5-6H,1-4H3/b7-5+ |
Clé InChI |
VUVRRRJAGXVQQZ-FNORWQNLSA-N |
SMILES isomérique |
CC(C)/C=C(\C)/OC |
SMILES canonique |
CC(C)C=C(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


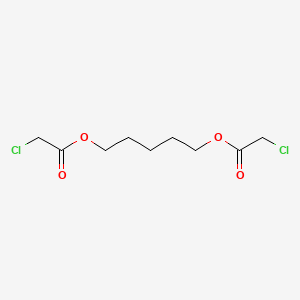
![Ethyl 2-[(ethylsulfanyl)carbonyl]butanoate](/img/structure/B14154277.png)
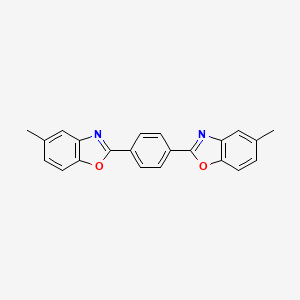
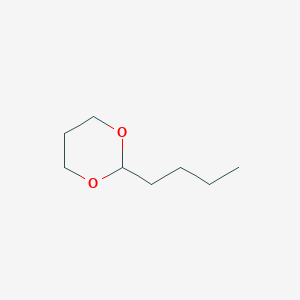
![2-[2-Methyl-5-[[4-[4-(trifluoromethyl)-2-thiazolyl]-1-piperidinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14154294.png)
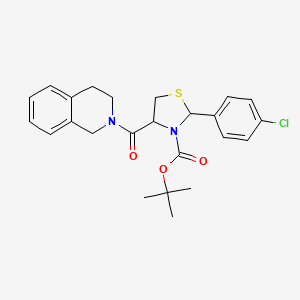

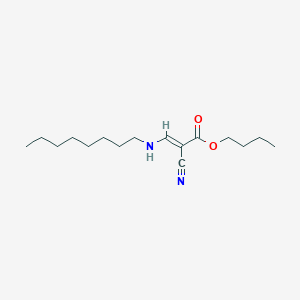
![(2E)-N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinecarboxamide](/img/structure/B14154334.png)
![N'-[(4-methoxy-3-nitrophenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14154336.png)
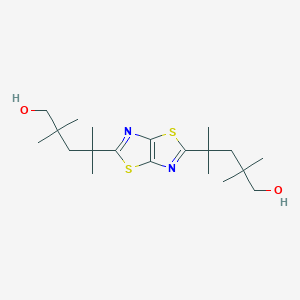
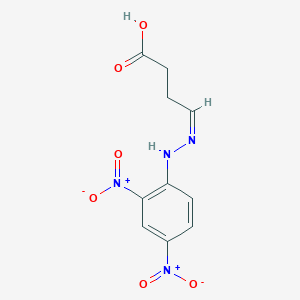
![Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B14154386.png)
